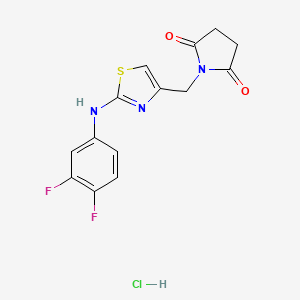
1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C14H12ClF2N3O2S and its molecular weight is 359.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the growth of bacteria, fungi, or cancer cells, while others can modulate the activity of certain enzymes or receptors.
Activité Biologique
1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride (CAS No. 2034393-91-2) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C14H12ClF2N3O2S, with a molecular weight of 359.78 g/mol. The structure features a thiazole ring, pyrrolidine dione moiety, and a difluorophenyl group, which are significant for its biological activity.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated its efficacy against various cancer cell lines.
Case Study: NCI 60 Cell Line Screen
- Methodology : The compound was tested across a panel of 60 human tumor cell lines.
- Results : It displayed an average growth inhibition rate with mean GI50 values indicating potent activity. Specific cell lines showed varying sensitivity levels:
- COLO 205 (colon cancer) : Selectivity index (SI) = 9.24
- Overall GI50 : Mean values were reported around 15.72 μM for growth inhibition.
| Cell Line | GI50 (μM) | TGI (μM) | Sensitivity Index |
|---|---|---|---|
| COLO 205 | 15.72 | 50.68 | 9.24 |
| MCF-7 (breast) | Varies | Varies | Not specified |
| MDA-MB-231 | Varies | Varies | Not specified |
The compound's mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Immunofluorescence studies confirmed that it targets tubulin, causing multinucleation—a hallmark of mitotic catastrophe.
Structure-Activity Relationships (SAR)
The thiazole and pyrrolidine components are crucial for the compound's biological activity. Variations in substituents on the phenyl ring significantly affect potency and selectivity against different cancer types.
Comparative Analysis with Related Compounds
A comparative analysis with similar thiazole derivatives indicates that modifications in fluorination and substitution patterns can enhance cytotoxicity:
| Compound Name | Structure Features | IC50 (μM) |
|---|---|---|
| Compound A (Thiazole derivative) | Substituted at position 4 | 52 |
| Compound B (Pyrrolidine derivative) | Unsubstituted | >100 |
| Target Compound | Difluorophenyl substitution | 15.72 |
Propriétés
IUPAC Name |
1-[[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2S.ClH/c15-10-2-1-8(5-11(10)16)17-14-18-9(7-22-14)6-19-12(20)3-4-13(19)21;/h1-2,5,7H,3-4,6H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVXPDMTIASKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC(=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














